1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol
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Overview
Description
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are used in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(5-Amino-1-methylimidazol-1-yl)propan-2-ol: This compound has a similar structure but with a methyl group at the 1-position instead of the 2-position.
1-(5-Amino-2-ethylimidazol-1-yl)propan-2-ol: This derivative has an ethyl group at the 2-position instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(5-amino-2-methylimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)9-3-7(10)8/h3,5,11H,4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFIBQVZLQFZSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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